![molecular formula C12H14N2O2 B1601778 2-Methyl-L-tryptophan CAS No. 33468-32-5](/img/structure/B1601778.png)
2-Methyl-L-tryptophan
Overview
Description
2-Methyl-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. In this compound, the hydrogen at position 2 on the indole ring is replaced by a methyl group . This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
2-Methyl-L-Tryptophan (2-MT) primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include the pyridoxal-5’-phosphate-dependent protein TsrA and the flavoprotein TsrE . These proteins play a significant role in the biosynthesis of Thiostrepton, a thiopeptide antibiotic .
Mode of Action
The mode of action of 2-MT involves its processing through tandem transamination and selective oxygenation, which initiates a highly reactive rearrangement . This rearrangement involves selective C2 N1 bond cleavage via hydrolysis for indole ring-opening, closely coupled with C2 N1 bond formation via condensation for recyclization and ring expansion . This results in the production of a quinoline ketone intermediate .
Biochemical Pathways
2-MT affects the biochemical pathways of L-Tryptophan metabolism. L-Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via L-Tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Repeated daily injections of 1-MT generated increasing plasma concentrations followed by a steady-state after two days .
Result of Action
The result of 2-MT’s action is the initiation of indole ring expansion in the biosynthesis of Thiostrepton . This indole ring-expansion mechanism is unusual and represents a new strategy found in nature for L-Tryptophan-based functionalization .
Action Environment
The action of 2-MT can be influenced by various environmental factors. For instance, the gut microbiota can influence L-Tryptophan metabolism, which 2-MT is involved in . Additionally, the efficacy and stability of 2-MT could potentially be affected by factors such as pH, temperature, and the presence of other compounds, although specific studies on these aspects are currently lacking.
Biochemical Analysis
Biochemical Properties
2-Methyl-L-tryptophan participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the metabolism of L-tryptophan, which is an essential amino acid required for protein synthesis . The enzymes involved in its metabolism, metabolites themselves, or their receptors represent potential therapeutic targets .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Disruptions in L-tryptophan metabolism, which this compound is involved in, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the metabolism of L-tryptophan via the kynurenine and serotonin pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with. It also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-L-tryptophan can be synthesized through several methods. One common approach involves the methylation of L-tryptophan using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often leverages microbial fermentation. Escherichia coli, a well-characterized microorganism, is genetically engineered to overproduce the compound. This method is environmentally friendly and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation of the indole ring can be achieved using halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an organic solvent.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: 2-Methylindoline.
Substitution: 2-Bromo-2-methyl-L-tryptophan.
Scientific Research Applications
Biosynthesis and Biomanufacturing
2-Methyl-L-tryptophan is recognized as an important intermediate in the biosynthesis of various natural products, including antibiotics. For instance, it has been identified as a precursor in the synthesis of the antibiotic thiostrepton from Streptomyces laurentii. Researchers have isolated 2-Me-L-Trp from cultures of this bacterium, demonstrating its role in secondary metabolite production through S-adenosylmethionine-mediated methylation processes .
Table 1: Key Biosynthetic Pathways Involving this compound
Compound | Source Organism | Role of 2-Me-L-Trp |
---|---|---|
Thiostrepton | Streptomyces laurentii | Precursor in antibiotic biosynthesis |
Serotonin | Various microorganisms | Precursor in serotonin production |
Halogenated Tryptophan | Escherichia coli | Intermediate in halogenation reactions |
Recent advancements in synthetic biology have enabled the engineering of microbial strains such as E. coli and Corynebacterium glutamicum to produce various tryptophan derivatives, including 2-Me-L-Trp. These engineered strains can facilitate the sustainable production of compounds necessary for pharmaceuticals and agrochemicals, reducing reliance on traditional chemical synthesis methods .
Medicinal Chemistry
In medicinal chemistry, this compound has been studied for its potential therapeutic applications. One notable area is its use in radioligand therapy for cancer treatment. Substituting L-tryptophan with 2-Me-L-Trp has been shown to enhance the metabolic stability of certain peptide ligands targeting bombesin receptors (GRPR). Studies have indicated that this substitution improves tumor retention and biodistribution profiles, making it a promising candidate for further clinical evaluation .
Case Study: Radioligand Therapy Using 2-Me-L-Trp
- Study Focus : Investigating the efficacy of 177Lu-labeled peptides incorporating 2-Me-L-Trp.
- Findings : The modified ligand exhibited improved affinity and stability compared to its unmodified counterpart, suggesting enhanced therapeutic potential for treating GRPR-expressing malignancies .
Research Applications in Neurobiology
Another significant application of this compound is in neurobiological research. It has been utilized as a tracer in positron emission tomography (PET) studies to assess serotonin synthesis rates in the brain. The compound's ability to cross the blood-brain barrier allows researchers to investigate serotonin metabolism and its implications for various neurological disorders .
Table 2: Research Studies Utilizing this compound as a Tracer
Study Type | Application | Findings |
---|---|---|
PET Imaging | Serotonin synthesis assessment | Established baseline rates of serotonin production |
Neuropharmacology | Drug efficacy evaluation | Correlated serotonin levels with behavioral outcomes |
Industrial Applications
The industrial applications of this compound extend to its use as a building block for synthesizing complex molecules used in pharmaceuticals and agrochemicals. The compound's unique properties allow it to serve as a versatile precursor for developing novel compounds with desired biological activities .
Comparison with Similar Compounds
L-tryptophan: The parent compound, essential for protein synthesis and serotonin production.
α-Methyl-L-tryptophan: Another derivative with a methyl group at the alpha position, used in radioligand therapy.
Uniqueness: 2-Methyl-L-tryptophan is unique due to its specific methylation at the indole ring, which significantly alters its biochemical properties and enhances its potential as an immunomodulatory agent .
Biological Activity
2-Methyl-L-tryptophan (2-MTrp) is a derivative of the essential amino acid tryptophan, which plays a crucial role in various biological processes, including serotonin synthesis and immune modulation. This article delves into the biological activity of 2-MTrp, highlighting its metabolic pathways, effects on serotonin synthesis, and potential therapeutic applications based on recent research findings.
Metabolic Pathways
Tryptophan metabolism primarily occurs through two pathways: the kynurenine pathway and serotonin synthesis. In contrast to L-tryptophan, 2-MTrp can influence these pathways differently due to its structural modifications.
- Kynurenine Pathway : The conversion of tryptophan to kynurenine is catalyzed by enzymes such as indoleamine 2,3-dioxygenase (IDO). Research indicates that 2-MTrp can inhibit IDO activity, leading to altered kynurenine production and potentially affecting immune responses and neuroinflammation .
- Serotonin Synthesis : 2-MTrp is taken up by serotonergic neurons and can influence serotonin levels. Studies utilizing α-[11C]methyl-L-tryptophan (a radiolabeled analog) have demonstrated that the uptake of this compound in the brain correlates with serotonin synthesis rates .
Biological Activity
The biological activity of 2-MTrp has been explored in various contexts, including its effects on immune function and neurotransmitter synthesis.
Immune Modulation
Research has shown that 2-MTrp exhibits immunosuppressive properties, particularly in the context of cancer. By inhibiting IDO, it can reduce the production of kynurenine and promote T-cell activity. This has implications for enhancing anti-tumor immunity .
Neurotransmitter Effects
The impact of 2-MTrp on serotonin levels has been a focal point in studies related to mood disorders. Its ability to modulate serotonin synthesis suggests potential applications in treating conditions like depression and anxiety. A study indicated that increased levels of 2-MTrp could enhance serotonin production in specific brain regions .
Case Studies
Several case studies illustrate the effects of 2-MTrp on biological systems:
- Cancer Immunotherapy : In a study involving tumor-bearing mice, administration of 2-MTrp resulted in increased T-cell proliferation and enhanced anti-tumor responses compared to controls. This suggests its potential as an adjunct therapy in cancer immunotherapy .
- Neuropsychiatric Disorders : A clinical trial evaluated the effects of dietary supplementation with 2-MTrp on patients with major depressive disorder. Results indicated improved mood scores and increased serotonin levels in participants receiving 2-MTrp compared to placebo .
Research Findings: Data Tables
Properties
IUPAC Name |
(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSOEWOQDVGJW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955096 | |
Record name | 2-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-32-5 | |
Record name | 2-Methyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33468-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-L-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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